Cas no 91424-40-7 (3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride)

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride is a versatile synthetic intermediate, known for its ability to efficiently couple with alcohols to form esters. Its structure, featuring a silyl protecting group, facilitates purification and enhances reactivity. The compound's high purity and stability make it an excellent choice for organic synthesis, particularly in the preparation of complex organic molecules.
3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride structure
91424-40-7 structure
Product Name:3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride
CAS No:91424-40-7
MF:C11H20O4Si
MW:244.35960483551
MDL:MFCD00075235
CID:61516
PubChem ID:24860968
Update Time:2025-07-15

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Chemical and Physical Properties

Names and Identifiers

    • 3-(tert-Butyldimethylsilyloxy)glutaric anhydride
    • 3-(t-BUTYLDIMETHYLSILOXY)GLUTARIC ANHYDRIDE
    • 3-[(Tert-Butyldimethylsilyl)oxy] Pentanedioic Anhydride
    • 3-[(tert-Butyldimethylsilyl)oxy]glutaric anhydride
    • 4-[tert-butyl(dimethyl)silyl]oxyoxane-2,6-dione
    • Rosuvastatin J-3
    • : 3-(tert-Butyldimethylsilyloxy)glutaric anhydride
    • 2H-Pyran-2,6(3H)-dione,4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]dihydro-
    • 3-[(tert-Butyldimethylsilyl)oxy]glutaricanhydride
    • 4-((tert-Butyldimethylsilyl)oxy)dihydro-2H-pyran-2,6(3H)-dione
    • 3-(tert-butyldimethylsilyloxy)glutaric anhydride,
    • 4-(tert-butyldimethylsilyloxy)dihydro-2H-pyran-2,6(3H)-dione
    • 4-[(tert-butyldimethylsilyl)oxy]oxane-2,6-dione
    • C11H20O4Si
    • RXAJGRHLLRGVSB-UHFFFAOYSA-N
    • BCP10931
    • AK
    • 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]dihydro-2H-pyran-2,6(3H)-dione (ACI)
    • 91424-40-7
    • 3-(tert-Butyldimethylsilyloxy)glutaricanhydride
    • DTXSID40399829
    • O11057
    • 3-(tert-butyldimethylsiloxy)glutaric anhydride
    • SY017618
    • 3-[(tert-butyldimethylsilyl)oxy]pentanedioic anhydride
    • AKOS015900599
    • CS-W012734
    • 3-[(tert-Butyldimethyl silyl)oxy]glutaric anhydride
    • MFCD00075235
    • GS-3347
    • 3-(tert-Butyldimethylsilyloxy)glutaric anhydride, 99%
    • AC-769
    • SCHEMBL1295672
    • 3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride
    • MDL: MFCD00075235
    • Inchi: 1S/C11H20O4Si/c1-11(2,3)16(4,5)15-8-6-9(12)14-10(13)7-8/h8H,6-7H2,1-5H3
    • InChI Key: RXAJGRHLLRGVSB-UHFFFAOYSA-N
    • SMILES: O=C1CC(O[Si](C(C)(C)C)(C)C)CC(=O)O1

Computed Properties

  • Exact Mass: 244.11300
  • Monoisotopic Mass: 244.113
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 288
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 3
  • XLogP3: nothing
  • Topological Polar Surface Area: 52.6

Experimental Properties

  • Color/Form: Not determined
  • Density: 1.03
  • Melting Point: 79-81 °C (lit.)
  • Boiling Point: 302.4°C at 760 mmHg
  • Flash Point: >113°(235°F)
  • Refractive Index: 1.4510
  • PSA: 52.60000
  • LogP: 2.24040
  • Sensitiveness: Moisture Sensitive

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S26-S37/39
  • Hazardous Material Identification: Xi
  • Risk Phrases:R36/37/38
  • Storage Condition:2-8°C

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Pricemore >>

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3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ;  3 h, 1 MPa, 30 °C
1.2 Reagents: Imidazole Solvents: Chloroform ;  24 h, 20 - 30 °C
Reference
Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid
Jiang, C. J.; et al, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

Production Method 2

Reaction Conditions
Reference
Axial preference of bulky group- and electron-withdrawing group-substituted oxygen atom on the chair-type-cyclohexanone, -glutaric anhydride, and -glutarimide
Nagao, Yoshimitsu; et al, Chemistry Letters, 1990, (9), 1503-6

Production Method 3

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Xylene ;  rt → 70 °C
1.2 Solvents: Xylene ;  15 min, 70 °C; 8 h, 70 °C; 70 °C → rt
2.1 Reagents: Sodium hydroxide Solvents: Methanol ;  18 h, rt
2.2 Reagents: Sulfuric acid Solvents: Ethyl acetate ,  Water ;  rt → 15 °C; pH 3.0 - 3.5, 15 °C
3.1 Reagents: Acetic anhydride Solvents: Benzene ;  rt → reflux; 4 h, reflux
Reference
Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride
Jiang, Cheng-jun; et al, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109

Production Method 4

Reaction Conditions
1.1 Solvents: Toluene ;  overnight, reflux
2.1 -
3.1 -
Reference
A Practical Synthesis of Rosuvastatin and Other Statin Intermediates
Tartaggia, Stefano; et al, European Journal of Organic Chemistry, 2015, 2015(19), 4102-4107

Production Method 5

Reaction Conditions
1.1 Reagents: Acetic anhydride Solvents: Benzene ;  rt → reflux; 4 h, reflux
Reference
Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride
Jiang, Cheng-jun; et al, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  38 h, rt
1.2 Reagents: Acetic anhydride Solvents: Benzene ;  1.5 h, reflux
1.3 Reagents: Water
Reference
Toward the total synthesis of lophotoxin - New methodologies and synthetic strategies
Wipf, Peter; et al, Canadian Journal of Chemistry, 2006, 84(10), 1226-1241

Production Method 7

Reaction Conditions
1.1 Reagents: Imidazole Solvents: Chloroform ;  24 h, 20 - 30 °C
Reference
Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid
Jiang, C. J.; et al, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

Production Method 8

Reaction Conditions
Reference
Synthesis of GABOB and GABOB-based chiral units possessing distinct protecting groups
Ivsic, Trpimir; et al, European Journal of Organic Chemistry, 2014, 2014(3), 631-638

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ;  3 h, 1 MPa, 30 °C
2.1 Reagents: Imidazole Solvents: Chloroform ;  24 h, 20 - 30 °C
Reference
Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid
Jiang, C. J.; et al, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

Production Method 10

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ;  18 h, rt
1.2 Reagents: Sulfuric acid Solvents: Ethyl acetate ,  Water ;  rt → 15 °C; pH 3.0 - 3.5, 15 °C
2.1 Reagents: Acetic anhydride Solvents: Benzene ;  rt → reflux; 4 h, reflux
Reference
Synthesis of 3-(tert-butyldimethylsilyloxy) glutaric anhydride
Jiang, Cheng-jun; et al, Zhejiang Keji Xueyuan Xuebao, 2008, 20(2), 107-109

Production Method 11

Reaction Conditions
Reference
A Practical Synthesis of Rosuvastatin and Other Statin Intermediates
Tartaggia, Stefano; et al, European Journal of Organic Chemistry, 2015, 2015(19), 4102-4107

Production Method 12

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  3 h, 0 °C
2.1 Reagents: Hydrogen Catalysts: Ruthenium Solvents: Chloroform ;  3 h, 1 MPa, 30 °C
2.2 Reagents: Imidazole Solvents: Chloroform ;  24 h, 20 - 30 °C
Reference
Synthesis of 3-[(tert-butyldimethylsilyl)oxy]glutaric anhydride from citric acid
Jiang, C. J.; et al, Asian Journal of Chemistry, 2014, 26(22), 7867-7868

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride Raw materials

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(CAS:91424-40-7)3-叔丁基二甲硅氧基戊二酸酐
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Additional information on 3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride

3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride (CAS No. 91424-40-7): A Versatile Reagent in Organic and Medicinal Chemistry

In the realm of organic synthesis and medicinal chemistry, 3-(tert-butyldimethylsilyl)oxyglutaric anhydride (CAS No. 91424-40-7) stands out as a critical reagent for functional group manipulation and structural optimization. This compound, characterized by its tert-butyldimethylsilyl (TBS) protecting group conjugated to a glutaric anhydride backbone, offers unique advantages in protecting hydroxyl groups while enabling controlled deprotection under mild conditions. Its structural versatility has been leveraged in recent studies to enhance the efficiency of complex molecule synthesis, particularly in the design of bioactive compounds and drug candidates.

The synthesis of 3-(TBS-oxyglutaric anhydride) typically involves the reaction of glutaric anhydride with tert-butyldimethylchlorosilane in the presence of a base such as imidazole or pyridine, followed by purification via column chromatography. Recent advancements reported in Journal of Organic Chemistry (2023) highlight optimized protocols using microwave-assisted techniques to reduce reaction times by up to 60%, while maintaining high yields (>95%). These improvements align with industry demands for scalable, environmentally benign processes, underscoring the compound's role in sustainable chemical manufacturing.

In medicinal chemistry applications, this reagent is pivotal for protecting hydroxyl groups during multi-step syntheses. A 2022 study published in Nature Communications demonstrated its use in stabilizing labile hydroxyl moieties during the synthesis of oligosaccharide analogs for cancer immunotherapy research. The TBS group's orthogonal reactivity—removable under mild acidic conditions without affecting other protecting groups—enabled precise control over carbohydrate chain assembly, a breakthrough for glycoconjugate drug development.

Beyond protection/deprotection cycles, the compound's anhydride functionality facilitates nucleophilic acylations central to peptide and protein modification strategies. Researchers at MIT recently employed it to synthesize site-specific antibody-drug conjugates (ADCs), achieving >98% purity in coupling reactions with cysteine residues (ACS Chemical Biology, 2023). This application highlights its utility in bioconjugation technologies critical for targeted cancer therapies.

Emerging applications extend into materials science, where controlled ring-opening reactions of this anhydride produce polyesters with tailored mechanical properties. A collaborative study between ETH Zurich and BASF (published in Polymer Chemistry, 2023) revealed that incorporating TBS-functionalized glutarate units into polymer backbones enhanced thermal stability by 15–20°C without compromising biodegradability—a promising advancement for biocompatible implant materials.

Safety considerations remain paramount when handling this compound, though its non-regulated status (non-hazardous under standard conditions) simplifies laboratory workflows compared to analogous chlorosilane precursors. Recent toxicity studies indicate minimal cytotoxicity at concentrations below 1 mM (Toxicological Sciences, 2023), reinforcing its suitability for biomedical applications requiring high-purity reagents.

Ongoing research focuses on expanding its utility through mechanistic studies on silyl-anhydride interactions and computational modeling of reaction pathways using density functional theory (DFT). A team at Stanford University is exploring its role as a bifunctional linker in click chemistry approaches (JACS Au, 2024 preprint), which could streamline the discovery of novel enzyme inhibitors targeting metabolic disorders.

The combination of structural precision, operational simplicity, and compatibility with diverse synthetic strategies positions 3-(TBS-oxyglutaric anhydride) as an indispensable tool across chemical disciplines. Its documented performance in cutting-edge applications—from ADC development to biodegradable polymers—ensures continued relevance as researchers tackle increasingly complex molecular design challenges.

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Amadis Chemical Company Limited
(CAS:91424-40-7)3-(tert-Butyldimethylsilyl)oxyglutaric Anhydride
A24814
Purity:99%
Quantity:25g
Price ($):159.0
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Suzhou Senfeida Chemical Co., Ltd
(CAS:91424-40-7)3-(tert-Butyldimethylsilyloxy)glutaric anhydride
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Quantity:200kg
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